3-Amino-5-methoxypyridine-2-carbaldehyde

Description

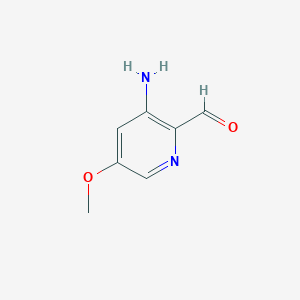

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-amino-5-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,8H2,1H3 |

InChI Key |

IMWRUXLZIIQKAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)C=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Amino 5 Methoxypyridine 2 Carbaldehyde

Reactions of the Carbaldehyde Group

The carbaldehyde group, characterized by an electrophilic carbonyl carbon, is the primary site for nucleophilic attack and condensation reactions. It can also undergo oxidation and reduction to afford other important functional groups.

The carbonyl carbon of the carbaldehyde is susceptible to attack by a variety of carbon-based nucleophiles, most notably organometallic reagents such as Grignard and organolithium compounds. nih.govfiveable.memasterorganicchemistry.comdalalinstitute.com These reactions are fundamental for carbon-carbon bond formation.

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, which forms a temporary tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically through an acidic workup, yields a secondary alcohol. fiveable.memasterorganicchemistry.comlibretexts.org While specific literature for 3-Amino-5-methoxypyridine-2-carbaldehyde is not prevalent, this pathway is a well-established transformation for aldehydes. masterorganicchemistry.comdalalinstitute.com The amino group on the pyridine (B92270) ring may require protection prior to the reaction to prevent it from reacting with the highly basic organometallic reagent.

| Reactant | Reagent | Product | Alcohol Type |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 1-(3-Amino-5-methoxypyridin-2-yl)ethanol | Secondary |

| This compound | 1. Phenyllithium (C₆H₅Li) 2. H₃O⁺ | (3-Amino-5-methoxypyridin-2-yl)(phenyl)methanol | Secondary |

| This compound | 1. Ethylmagnesium chloride (CH₃CH₂MgCl) 2. H₃O⁺ | 1-(3-Amino-5-methoxypyridin-2-yl)propan-1-ol | Secondary |

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. wikipedia.org This reaction is a cornerstone in coordination chemistry and the synthesis of various heterocyclic systems. The aldehyde functional group of this compound readily undergoes nucleophilic attack from primary amines to form a tetrahedral carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the Schiff base.

This transformation is crucial for creating bidentate ligands, as the resulting imine nitrogen and the pyridine ring nitrogen can coordinate to metal centers. wikipedia.org

| Reactant | Amine Partner | Resulting Schiff Base (Imine) |

| This compound | Aniline | N-((3-amino-5-methoxypyridin-2-yl)methylene)aniline |

| This compound | Ethylamine | N-((3-amino-5-methoxypyridin-2-yl)methylene)ethanamine |

| This compound | Benzylamine | N-((3-amino-5-methoxypyridin-2-yl)methylene)-1-phenylmethanamine |

The oxidation state of the carbaldehyde group can be easily modified. It can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.

Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, 3-amino-5-methoxypyridine-2-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412), chromic acid, or milder oxidants like Oxone. organic-chemistry.org The industrial production of pyridine carboxylic acids often involves the catalytic oxidation of the corresponding methylpyridines (picolines), a process that proceeds through an aldehyde intermediate. google.comresearchgate.net

Reduction: The carbaldehyde is readily reduced to a primary alcohol, (3-amino-5-methoxypyridin-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes and ketones and is effective for this transformation. libretexts.orgdss.go.th The reaction involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) or Oxone | 3-Amino-5-methoxypyridine-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3-Amino-5-methoxypyridin-2-yl)methanol |

Reactivity of the Amino Group

The amino group attached to the pyridine ring is nucleophilic and serves as a handle for derivatization through acylation, alkylation, and arylation reactions.

The primary amino group of this compound can act as a nucleophile and react with various acylating agents to form stable amide derivatives. This reaction is a reliable method for installing acyl groups onto the pyridine scaffold.

The most common acylating agents are acyl chlorides and acid anhydrides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine results in the formation of the corresponding N-acetylated product. publish.csiro.au The reaction proceeds via nucleophilic acyl substitution, where the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. publish.csiro.au

| Acylating Agent | Reagent/Conditions | Product |

| Acetic Anhydride | Pyridine | N-(2-formyl-5-methoxypyridin-3-yl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(2-formyl-5-methoxypyridin-3-yl)benzamide |

| Propionyl Chloride | Pyridine | N-(2-formyl-5-methoxypyridin-3-yl)propionamide |

Further functionalization of the amino group can be achieved through the formation of new carbon-nitrogen bonds via alkylation or arylation.

Alkylation: Direct N-alkylation can be performed by reacting the amino group with alkyl halides. This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. However, this method can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts.

Arylation: A more controlled and widely used method for forming C-N bonds with aryl groups is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of N-aryl amines from aryl halides or triflates. wikipedia.orgnih.govyoutube.com The reaction involves the coupling of the amino group of this compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide). nih.govchemspider.com This powerful reaction provides access to a wide range of N-aryl substituted pyridine derivatives. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product |

| N-Arylation | Bromobenzene | Pd₂(dba)₃ / BINAP / NaOtBu | 3-(Phenylamino)-5-methoxypyridine-2-carbaldehyde |

| N-Arylation | 4-Chlorotoluene | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 5-Methoxy-3-(p-tolylamino)pyridine-2-carbaldehyde |

| N-Arylation | 2-Iodopyridine | Pd₂(dba)₃ / BINAP / NaOtBu | 5-Methoxy-3-(pyridin-2-ylamino)pyridine-2-carbaldehyde |

Diazotization and Subsequent Transformations

The primary amino group at the C-3 position of this compound is amenable to diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction converts the amino group into a diazonium salt, a versatile intermediate for a wide range of functional group transformations.

The resulting pyridine-3-diazonium salt is generally unstable and readily undergoes subsequent reactions, most notably Sandmeyer-type reactions, where the diazonium group is replaced by various nucleophiles in the presence of a copper(I) catalyst. nih.govnih.gov These transformations provide a powerful synthetic route to a variety of 3-substituted-5-methoxypyridine-2-carbaldehyde derivatives that would be difficult to access through direct substitution methods.

Table 1: Potential Sandmeyer and Related Reactions of this compound

| Reagent | Product | Reaction Type |

| CuCl/HCl | 3-Chloro-5-methoxypyridine-2-carbaldehyde | Sandmeyer Reaction |

| CuBr/HBr | 3-Bromo-5-methoxypyridine-2-carbaldehyde | Sandmeyer Reaction |

| CuCN/KCN | 3-Cyano-5-methoxypyridine-2-carbaldehyde | Sandmeyer Reaction |

| KI | 3-Iodo-5-methoxypyridine-2-carbaldehyde | Iodination |

| H₂O, Δ | 3-Hydroxy-5-methoxypyridine-2-carbaldehyde | Hydrolysis |

| HBF₄, Δ | 3-Fluoro-5-methoxypyridine-2-carbaldehyde | Schiemann Reaction |

It is important to note that the strongly acidic conditions of diazotization can potentially affect the aldehyde and methoxy (B1213986) groups, although they are generally stable under these conditions for the short reaction times typically employed.

Reactivity of the Methoxy Group

The methoxy group at the C-5 position is a key modulator of the pyridine ring's electronic properties and also a site for potential chemical modification.

The ether linkage of the methoxy group can be cleaved to yield the corresponding 3-amino-5-hydroxypyridine-2-carbaldehyde. This demethylation is a common transformation in medicinal chemistry and natural product synthesis. Several reagents are known to effect the demethylation of methoxypyridines, with the choice of reagent often depending on the other functional groups present in the molecule.

Common demethylation agents include strong protic acids like HBr and HI, Lewis acids such as BBr₃ and AlCl₃, and certain nucleophilic reagents. For instance, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines. researchgate.net The presence of the electron-withdrawing carbaldehyde group and the electron-donating amino group will influence the choice of demethylation strategy to ensure selectivity and avoid unwanted side reactions.

Pyridine Ring Reactivity and Substituent Effects in this compound

The reactivity of the pyridine ring itself is a complex interplay of the inherent electron-deficient nature of the pyridine nucleus and the electronic effects of the attached substituents.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org However, the presence of the strongly activating amino and methoxy groups can facilitate such reactions. The directing effects of the substituents determine the position of electrophilic attack.

The amino group at C-3 is a powerful ortho-, para-director. The methoxy group at C-5 is also an ortho-, para-director. The carbaldehyde group at C-2 is a meta-director and a deactivating group. The pyridine nitrogen itself directs electrophiles to the C-3 and C-5 positions. libretexts.org In this molecule, the C-4 and C-6 positions are ortho and para to the activating amino and methoxy groups, respectively. Therefore, electrophilic substitution is most likely to occur at the C-4 or C-6 positions, which are activated by both the amino and methoxy groups. The steric hindrance from the adjacent substituents will also play a role in determining the final regioselectivity.

Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C-3 | +M > -I (Activating) | Ortho, Para (to C-2, C-4, C-6) |

| -OCH₃ | C-5 | +M > -I (Activating) | Ortho, Para (to C-4, C-6) |

| -CHO | C-2 | -M, -I (Deactivating) | Meta (to C-4) |

| Pyridine N | - | -I, -M (Deactivating) | C-3, C-5 |

Based on the combined effects, the C-4 and C-6 positions are the most activated towards electrophilic attack.

The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2, C-4, and C-6 positions. stackexchange.com The presence of the electron-withdrawing carbaldehyde group at C-2 further activates the ring for nucleophilic attack.

In this compound, a potential leaving group would be required for a nucleophilic aromatic substitution to occur. If a good leaving group were present at the C-2, C-4, or C-6 positions, it could be displaced by a nucleophile. For the parent molecule, direct nucleophilic attack is less likely unless it involves displacement of a hydride ion, which would require very strong nucleophiles and harsh conditions. However, derivatives of this compound, for instance, where the amino group has been converted to a better leaving group via diazotization, could undergo nucleophilic aromatic substitution. For example, catalytic amination of aminopyridines has been demonstrated as a method for nucleophilic aromatic substitution. thieme-connect.comresearchgate.net

Cycloaddition Reactions

The participation of this compound in cycloaddition reactions is not extensively documented in currently available scientific literature. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of a molecule in such reactions is dictated by its electronic and steric properties, particularly the presence of π-systems that can act as either a diene or a dienophile in Diels-Alder reactions, or as a component in other cycloadditions like [3+2] dipolar cycloadditions.

Theoretically, the pyridine ring of this compound, being an electron-deficient aromatic system, could potentially act as a dienophile or a diene in Diels-Alder reactions under specific conditions, although this is generally challenging for pyridine derivatives. The presence of the amino and methoxy substituents as electron-donating groups, and the carbaldehyde as an electron-withdrawing group, further complicates the prediction of its reactivity in such transformations.

Similarly, the functional groups present on the molecule could be envisioned to participate in 1,3-dipolar cycloadditions. For instance, the amino group could be transformed into an azide, which is a common 1,3-dipole. The aldehyde could be converted into a nitrone or an azomethine ylide, which are also reactive 1,3-dipoles. These dipoles could then react with various dipolarophiles to form five-membered heterocyclic rings. However, specific examples of such derivatization followed by cycloaddition for this compound have not been reported.

Given the lack of specific research on the cycloaddition reactions of this compound, a data table of detailed research findings cannot be provided at this time. Further experimental investigation is required to explore and characterize the potential of this compound to participate in various cycloaddition reaction pathways.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Amino 5 Methoxypyridine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Direct experimental ¹H, ¹³C, and 2D NMR data for 3-Amino-5-methoxypyridine-2-carbaldehyde are not available in the reviewed literature. However, based on the molecular structure, predicted chemical shifts and coupling patterns can be discussed.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methoxy (B1213986) protons. The aldehyde proton would likely appear as a singlet in the downfield region (typically δ 9-10 ppm). The two aromatic protons would exhibit chemical shifts and coupling patterns dependent on their positions relative to the amino, methoxy, and carbaldehyde groups. The amine protons would likely present as a broad singlet, and the methoxy group would be a sharp singlet further upfield.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would be anticipated to show signals for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the methoxy carbon. The carbonyl carbon would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the substituents.

2D NMR Techniques:

To definitively assign the proton and carbon signals and elucidate the connectivity within the molecule, various 2D NMR experiments would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbons, respectively.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific IR and Raman spectra for this compound have not been reported. However, the characteristic vibrational modes of its functional groups can be predicted.

Expected IR and Raman Bands:

The IR and Raman spectra would be expected to display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and the aldehyde, C-O stretching of the methoxy group, and various C=C and C=N stretching vibrations of the pyridine ring. The N-H stretching vibrations would typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the aldehyde would be expected around 1680-1700 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

No experimental mass spectrometry data (ESI-MS or HRMS) for this compound were found.

Expected Mass Spectrometric Behavior:

Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, which could be used to confirm the elemental composition of the molecule. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve losses of small neutral molecules such as CO, H₂O, or radicals from the parent ion, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no reported UV-Vis spectroscopic data for this compound.

Expected Electronic Transitions:

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring system. The presence of the amino, methoxy, and carbaldehyde groups, all of which are auxochromes or chromophores, would influence the position and intensity of the absorption maxima (λmax).

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the analysis of this compound are not described in the literature.

General Chromatographic Approaches:

For purity assessment and isolation, reverse-phase HPLC would be a suitable technique, likely employing a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, possibly with an acid modifier. The retention time would be characteristic of the compound under specific chromatographic conditions. Given the compound's polarity and potential for thermal lability, GC might be less suitable without derivatization.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in the literature. X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such a study would offer unambiguous confirmation of the molecular geometry and packing in the crystalline state.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques, detailed studies focusing on the molecular geometry, electronic structure, and spectroscopic properties of this specific molecule are not publicly available.

Efforts to compile information for a detailed analysis, including Quantum Chemical Calculations, Frontier Molecular Orbital (HOMO-LUMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, and Natural Bond Orbital (NBO) Analysis, have yielded no specific research findings for this compound. Similarly, searches for theoretical predictions of its spectroscopic parameters, such as vibrational frequencies and NMR chemical shifts, conformational analyses, or reaction mechanism studies, did not uncover any dedicated scholarly articles or datasets.

While computational studies are common for various pyridine derivatives and related heterocyclic compounds, this particular substituted pyridine-2-carbaldehyde appears to be unexplored in the theoretical chemistry domain. The scientific community has extensively used methods like Density Functional Theory (DFT) to investigate similar molecules, providing valuable insights into their behavior and properties. However, the absence of such research for this compound prevents a thorough discussion as per the structured outline of a computational investigation.

Consequently, the creation of data tables for its electronic properties, spectroscopic parameters, or energy profiles for potential reactions is not possible. The scientific record currently lacks the foundational research necessary to construct an article detailing the computational and theoretical investigations of this compound.

Computational and Theoretical Investigations of 3 Amino 5 Methoxypyridine 2 Carbaldehyde

Exploration of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and computational chemistry databases did not yield specific studies focused on the non-linear optical (NLO) properties of 3-Amino-5-methoxypyridine-2-carbaldehyde. While computational studies on the NLO properties of related pyridine (B92270) and aminopyridine derivatives exist, direct theoretical investigations or experimental data for the title compound are not available in the public domain.

The exploration of NLO properties typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like the first-order hyperpolarizability (β), which is a measure of a molecule's ability to exhibit second-order NLO phenomena. These calculations often involve optimizing the molecular geometry and then computing the electronic properties in the presence of an external electric field. The results, including dipole moment, polarizability, and hyperpolarizability tensors, are then analyzed to assess the NLO potential of the molecule.

Although no specific data tables or detailed research findings for this compound can be presented, the general structural features of this molecule suggest that it could be a candidate for NLO applications. The presence of an electron-donating amino group (-NH2) and an electron-withdrawing carbaldehyde group (-CHO) on the pyridine ring forms a donor-π-acceptor (D-π-A) system. This intramolecular charge transfer is a key characteristic of many organic NLO materials. The methoxy (B1213986) group (-OCH3) also contributes to the electron-donating character of the system.

Further computational and experimental research is required to elucidate the NLO properties of this compound. Such studies would provide valuable insights into its potential for use in photonic and optoelectronic devices.

Applications of 3 Amino 5 Methoxypyridine 2 Carbaldehyde in Synthetic Organic Chemistry

Role as a Building Block in Complex Heterocyclic Synthesis

The ortho-amino-aldehyde functionality is a classic precursor for the construction of fused heterocyclic systems through cyclocondensation reactions. 3-Amino-5-methoxypyridine-2-carbaldehyde serves as an ideal starting material for such transformations, most notably in the Friedländer annulation and related syntheses. This reaction involves the condensation of an ortho-amino-aldehyde with a compound containing a reactive α-methylene group (e.g., ketones, nitriles, esters) to form a new fused six-membered ring.

Detailed research has established the utility of analogous 2-aminopyridine-2-carbaldehydes in synthesizing a variety of fused systems. nih.govsemanticscholar.org By applying these established methodologies, this compound can be used to generate complex polycyclic aromatic systems with significant biological and material relevance. For instance, reaction with ketones or compounds with an activated methylene (B1212753) group can lead to the formation of substituted quinolines. nih.govresearchgate.netresearchgate.netmedcraveonline.com Similarly, condensation with other heterocyclic amines or active methylene compounds can yield pyridopyrimidines and other complex fused structures. bohrium.commdpi.com The methoxy (B1213986) group at the 5-position is retained in the final product, providing a handle for further functionalization or influencing the electronic properties of the resulting heterocyclic system.

| Reactant Type | Resulting Heterocyclic System | Reaction Name/Type |

| Ketones (R-CO-CH3) | Substituted Quinolines | Friedländer Annulation |

| Acetonitriles (R-CH2-CN) | Aminoquinolines | Friedländer Annulation |

| β-Ketoesters | Quinolines with Ester Group | Combes Quinoline Synthesis |

| 1,3-Diketones | Pyrido[1,2-a]pyrimidines | Cyclocondensation |

| Hydrazine (B178648) Hydrate (B1144303) | Pyrazolo[3,4-b]quinolines | Cycloaddition |

Precursor for Diversified Pyridine (B92270) Scaffolds

Beyond its use in building fused rings, this compound is an excellent starting point for creating a library of substituted pyridine derivatives. The distinct reactivity of its amino and aldehyde functional groups allows for selective modifications, leading to a wide array of new molecules.

The aldehyde group is readily transformed into other functional groups. For example, it can undergo condensation reactions with primary amines to form stable imines, also known as Schiff bases. libretexts.org This reaction is fundamental for introducing diverse substituents onto the pyridine core. researchgate.netnih.gov Furthermore, the aldehyde can be involved in oxidative amidation when reacted with aminopyridines in the presence of a suitable catalyst, yielding N-pyridinylamides. researchgate.netresearchgate.net

The amino group also offers a site for derivatization. While its nucleophilicity is reduced by the pyridine ring, it can still undergo reactions such as acylation or alkylation under specific conditions, allowing for the introduction of various side chains. The interplay between these two functional groups enables the synthesis of a broad spectrum of pyridine scaffolds with tailored electronic and steric properties. chim.it

| Functional Group | Reagent | Transformation | Resulting Scaffold |

| Aldehyde | Primary Amine (R-NH2) | Condensation | Imine / Schiff Base |

| Aldehyde | 2-Aminopyridines | Oxidative Amidation | N-(pyridin-2-yl)amide |

| Aldehyde | Hydroxylamine (NH2OH) | Condensation | Oxime |

| Aldehyde | Hydrazines (R-NH-NH2) | Condensation | Hydrazone |

| Amino | Acyl Chloride (R-COCl) | Acylation | N-Acyl Pyridine |

Ligand and Pre-ligand Development in Catalysis Research

The structural features of this compound make it an excellent candidate for the development of ligands used in coordination chemistry and catalysis. nih.gov The condensation of its aldehyde group with various primary amines yields Schiff base ligands. ijarsct.co.inasianpubs.orgijsrp.org These ligands possess multiple coordination sites: the pyridine ring nitrogen and the imine nitrogen, which can chelate to a metal center, forming stable metal complexes. nih.gov

A closely related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), which is derived from 3-aminopyridine-2-carboxaldehyde, is a well-studied metal chelator. nih.govnih.gov The principles of its coordinating ability are directly applicable. The resulting Schiff base ligands from this compound can coordinate with a variety of transition metals, such as copper(II), nickel(II), and cobalt(II), to form stable, often hexa-coordinated, complexes. These metal complexes can be investigated for their catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the electron-donating methoxy and amino groups, can tune the reactivity of the metal center.

Material Science Applications (excluding specific material properties)

In material science, bifunctional molecules are often used as monomers or cross-linking agents in the synthesis of polymers or as anchors for creating functionalized surfaces. This compound, with its reactive amino and aldehyde groups, has the potential to be incorporated into various material frameworks.

The compound can theoretically act as a monomer in polycondensation reactions. For instance, polymerization with other bifunctional monomers, such as diamines or dianhydrides, could lead to the formation of novel polyimines or other polymers containing the pyridine moiety in their backbone. Such polymers are precursors for functional materials. Additionally, the aldehyde or amino group can be used to graft the molecule onto the surface of materials like silica (B1680970) or nanoparticles, thereby modifying their surface chemistry. Research has shown the viability of binding pyridine-2-carbaldehyde-derived copper complexes onto functionalized nanoparticles to create heterogeneous catalysts. rsc.org The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are valuable in materials and medicinal chemistry, has also been achieved using nanocatalysts. nih.govijpsr.com These examples highlight the synthetic pathways through which this compound could be employed in the creation of new materials. asianpubs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridine Derivatives (Theoretical and Design Aspects)

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs. mdpi.com this compound represents a valuable core structure for the design of new therapeutic agents, particularly in the context of structure-activity relationship (SAR) studies. nih.govdocumentsdelivered.com SAR is a critical aspect of drug design that explores how the chemical structure of a compound influences its biological activity.

The pyridine core itself is known to be a key hinge-binding motif in many kinase inhibitors. nih.govresearchgate.net Kinases are a major class of drug targets, especially in oncology. The design of novel kinase inhibitors often involves modifying a core scaffold to optimize its interaction with the ATP-binding site of the enzyme. The functional groups on this compound serve as vectors for chemical modification. For example, the amino group can be functionalized to explore interactions with solvent-exposed regions of a protein, while the methoxy group's position and electronic nature can be altered to fine-tune binding affinity and selectivity. mdpi.comnih.gov The aldehyde provides a versatile handle to introduce a wide variety of chemical moieties through reactions like reductive amination or condensation. Theoretical and computational modeling can be used to predict how these modifications will affect the molecule's shape, electronic distribution, and binding potential before synthesis is undertaken.

| Structural Feature | Design Consideration for SAR | Potential Impact on Activity |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor | Key interaction with the hinge region of kinases |

| 3-Amino Group | Can be a hydrogen bond donor; site for substitution | Modulate solubility; explore new binding pockets |

| 5-Methoxy Group | Influences electronics; steric bulk | Affect binding affinity and selectivity |

| 2-Carbaldehyde Group | Reactive handle for diversification | Introduce various pharmacophores and side chains |

Future Research Directions and Unexplored Avenues for 3 Amino 5 Methoxypyridine 2 Carbaldehyde

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of sustainable methods. Future research on 3-Amino-5-methoxypyridine-2-carbaldehyde should prioritize the development of eco-friendly synthetic routes. nih.govacs.org

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org Future studies could focus on adapting and optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to more efficient and environmentally benign production methods.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, thereby minimizing waste and increasing efficiency. nih.gov Designing novel MCRs that incorporate the structural features of this compound could provide rapid access to a range of functionalized pyridine scaffolds.

Use of Greener Solvents and Catalysts: Research should be directed towards replacing hazardous solvents and traditional catalysts with more sustainable alternatives. This includes the exploration of bio-based solvents, water as a reaction medium, and the development of reusable solid catalysts to minimize environmental pollution.

| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification |

| Greener Solvents/Catalysts | Reduced toxicity, improved safety, potential for catalyst recycling |

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the pyridine ring, along with its substituents, offers a rich landscape for exploring novel chemical transformations. Future research should focus on leveraging modern catalytic systems to unlock new reaction pathways for this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds. nih.govresearchgate.net Investigating transition-metal catalyzed C-H activation of the pyridine ring of this compound could enable the introduction of a wide range of functional groups at specific positions, bypassing the need for pre-functionalized starting materials.

Novel Catalytic Systems: The development of novel catalysts, including those based on earth-abundant metals or organocatalysts, could offer more sustainable and cost-effective alternatives to traditional precious metal catalysts. researchgate.net Research in this area could lead to new methods for the synthesis and modification of this compound with improved selectivity and efficiency.

Photoredox Catalysis: The use of visible light to drive chemical reactions has gained significant traction in recent years. Exploring photoredox-catalyzed transformations of this compound could open up new avenues for its functionalization under mild reaction conditions. nih.gov

Integrated Computational and Experimental Research Designs

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of new chemical entities and materials.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. materialsciencejournal.org Such studies can guide the design of new synthetic targets and help in the interpretation of experimental results.

Mechanism Elucidation: Computational studies can provide valuable insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of more efficient catalytic systems.

Virtual Screening: For applications in drug discovery and materials science, computational screening of virtual libraries based on the this compound scaffold can help identify promising candidates for further experimental investigation. nih.gov

Potential for Advanced Functional Material Development

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the development of advanced functional materials.

Organic Electronics: Pyridine-containing molecules are known to exhibit interesting photophysical and electronic properties. Future research could explore the synthesis of polymers and small molecules incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. pipzine-chem.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and aldehyde groups can act as coordination sites for metal ions. This presents an opportunity to construct novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The presence of three distinct functional groups on the this compound core provides a versatile platform for the generation of diverse chemical libraries for biological screening and drug discovery. The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry. nih.govrsc.orgresearchgate.netmdpi.com

Combinatorial Chemistry: The amino, methoxy, and aldehyde groups can be selectively modified to create a large number of derivatives. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases. The aldehyde group can undergo a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations.

Scaffold Hopping: The this compound scaffold can serve as a starting point for "scaffold hopping," a strategy used in medicinal chemistry to identify new core structures with similar biological activities but different physicochemical properties. nih.gov

Synthesis of Fused Heterocyclic Systems: The functional groups on this compound can be utilized in intramolecular cyclization reactions to construct novel fused heterocyclic systems, further expanding the chemical space accessible from this versatile starting material.

| Functional Group | Potential Derivatization Reactions |

| Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization |

| Methoxy Group | Ether cleavage and subsequent functionalization |

| Carbaldehyde Group | Reductive amination, Wittig reaction, Aldol condensation, Knoevenagel condensation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.